molecular formula C10H18O3 B1428121 1-(2-Ethoxyethyl)cyclopentane-1-carboxylic acid CAS No. 1309166-07-1

1-(2-Ethoxyethyl)cyclopentane-1-carboxylic acid

Cat. No.: B1428121
CAS No.: 1309166-07-1
M. Wt: 186.25 g/mol
InChI Key: CIYRHNCLDWOXIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethoxyethyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol . This compound is characterized by a cyclopentane ring substituted with a 2-ethoxyethyl group and a carboxylic acid functional group. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyethyl)cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with ethylene oxide in the presence of a strong base to form 1-(2-hydroxyethyl)cyclopentanol. This intermediate is then reacted with ethyl iodide under basic conditions to yield 1-(2-ethoxyethyl)cyclopentanol. Finally, oxidation of this alcohol using an oxidizing agent such as potassium permanganate or chromium trioxide results in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyethyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Ethoxyethyl)cyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyethyl)cyclopentane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethoxyethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Ethoxyethyl)cyclopentane-1-carboxylic acid is unique due to the presence of the ethoxyethyl group, which imparts distinct solubility, reactivity, and potential biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(2-ethoxyethyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-2-13-8-7-10(9(11)12)5-3-4-6-10/h2-8H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYRHNCLDWOXIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1(CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Ethoxyethyl)cyclopentane-1-carboxylic acid
Reactant of Route 2
1-(2-Ethoxyethyl)cyclopentane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(2-Ethoxyethyl)cyclopentane-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(2-Ethoxyethyl)cyclopentane-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(2-Ethoxyethyl)cyclopentane-1-carboxylic acid
Reactant of Route 6
1-(2-Ethoxyethyl)cyclopentane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.